molecular formula C28H24N2O6 B2712176 2-[7-(4-ethylbenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3-methoxyphenyl)acetamide CAS No. 866590-36-5

2-[7-(4-ethylbenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3-methoxyphenyl)acetamide

Cat. No. B2712176
CAS RN: 866590-36-5
M. Wt: 484.508
InChI Key: GRMDCLKBUZLUGD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C28H24N2O7 . It has an average mass of 500.499 Da and a mono-isotopic mass of 500.158356 Da .

Scientific Research Applications

Structural Studies and Co-crystal Formation

Compounds with amide bonds and quinoline derivatives, like the one , have been explored for their structural properties, particularly in forming co-crystals with aromatic diols and salts. These studies provide insights into the molecular arrangements and interactions critical for designing materials with desired physical and chemical properties. For instance, Karmakar et al. (2009) investigated the co-crystals and salts of quinoline derivatives, revealing how these compounds interact with other molecules and their structural implications in materials science (Karmakar, Kalita, & Baruah, 2009).

Synthesis Methodologies

Research has also focused on synthesizing novel compounds and catalysts that incorporate quinoline and amide functionalities, demonstrating the compound's relevance in organic synthesis and catalysis. For example, Facchetti et al. (2016) detailed the preparation of pincer ruthenium catalysts using a benzoyl acetamide derivative for ketone reduction, showcasing the utility of such compounds in developing new catalytic processes (Facchetti et al., 2016).

Safety and Hazards

The safety and hazards associated with this compound are not well-documented in the available sources. It’s important to handle all chemical substances with care and to follow appropriate safety protocols .

properties

IUPAC Name

2-[7-(4-ethylbenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N2O6/c1-3-17-7-9-18(10-8-17)27(32)22-14-30(15-26(31)29-19-5-4-6-20(11-19)34-2)23-13-25-24(35-16-36-25)12-21(23)28(22)33/h4-14H,3,15-16H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRMDCLKBUZLUGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCO4)CC(=O)NC5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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